molecular formula C11H21NO B1348255 4-(Cyclohexylmethyl)morpholine CAS No. 5005-25-4

4-(Cyclohexylmethyl)morpholine

Cat. No.: B1348255
CAS No.: 5005-25-4
M. Wt: 183.29 g/mol
InChI Key: KFBXVBQQAUQWAY-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)morpholine is an organic compound with the molecular formula C11H21NO. It features a morpholine ring substituted with a cyclohexylmethyl group at the 4-position. This compound is part of the morpholine family, which is known for its applications in various fields due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-(Cyclohexylmethyl)morpholine plays a significant role in biochemical reactions, particularly as an intermediate in organic synthesis and as a potential ligand in enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, morpholine derivatives, including this compound, have been shown to interact with enzymes such as cholinesterases and legumain, exhibiting inhibitory effects . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that morpholine derivatives can modulate the activity of various signaling pathways, including those involved in inflammation and apoptosis . Additionally, this compound has been observed to impact gene expression, leading to changes in the production of proteins essential for cellular function and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. For example, the compound has been shown to inhibit cholinesterases, which are enzymes involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially offering therapeutic benefits for conditions such as Alzheimer’s disease.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade, leading to changes in its biochemical activity and potential long-term effects on cellular function . Studies have shown that morpholine derivatives can exhibit varying degrees of stability, which is crucial for their effective use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in therapeutic contexts.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the key enzymes in its metabolic pathway is morpholine monooxygenase, which catalyzes the conversion of morpholine derivatives into more hydrophilic compounds for excretion . This metabolic process is crucial for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and transported to various cellular compartments . Its distribution within tissues is influenced by factors such as lipophilicity and binding affinity to cellular components. Understanding the transport and distribution mechanisms of this compound is essential for predicting its bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments, such as lysosomes or mitochondria, through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)morpholine typically involves the reaction of morpholine with cyclohexylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with cyclohexylmethyl chloride or bromide in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and the concentration of reactants to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(Cyclohexylmethyl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexylmethyl)morpholine is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific molecular interactions are required .

Properties

IUPAC Name

4-(cyclohexylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBXVBQQAUQWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348928
Record name 4-(cyclohexylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5005-25-4
Record name 4-(cyclohexylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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